molecular formula C14H22ClNO4 B13736521 1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride CAS No. 10402-62-7

1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride

Cat. No.: B13736521
CAS No.: 10402-62-7
M. Wt: 303.78 g/mol
InChI Key: FAKTUTGTQOLHEK-UHFFFAOYSA-N
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Description

1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride is a complex organic compound with a unique structure It contains a benzodioxan ring, a methanol group, and an amino-methyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride typically involves multiple steps. One common method involves the reaction of 1,4-benzodioxan with formaldehyde and a secondary amine, such as 3-methoxypropylamine. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives .

Scientific Research Applications

1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxan-2-methanol: Lacks the amino-methyl side chain.

    1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-: Similar structure but without the hydrochloride salt.

    1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, acetate: Contains an acetate group instead of hydrochloride.

Uniqueness

1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

10402-62-7

Molecular Formula

C14H22ClNO4

Molecular Weight

303.78 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]-(3-methoxypropyl)azanium;chloride

InChI

InChI=1S/C14H21NO4.ClH/c1-17-8-4-7-15-9-11(16)14-10-18-12-5-2-3-6-13(12)19-14;/h2-3,5-6,11,14-16H,4,7-10H2,1H3;1H

InChI Key

FAKTUTGTQOLHEK-UHFFFAOYSA-N

Canonical SMILES

COCCC[NH2+]CC(C1COC2=CC=CC=C2O1)O.[Cl-]

Origin of Product

United States

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